An In-depth Technical Guide to 3-Bromo-4-methoxybenzamide
An In-depth Technical Guide to 3-Bromo-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Niche Benzamide Derivative
3-Bromo-4-methoxybenzamide, bearing the CAS number 200956-55-4, is a substituted aromatic amide that, while not extensively documented in mainstream chemical literature, holds significant potential as a building block in medicinal chemistry and materials science. Its structure, characterized by a benzamide core with bromine and methoxy substituents, offers a unique combination of reactivity and physicochemical properties. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group influences the electronic and lipophilic character of the molecule. The amide functionality is a common pharmacophore in numerous approved drugs, known for its ability to form key hydrogen bonding interactions with biological targets.[1][2] This guide aims to provide a comprehensive technical overview of 3-Bromo-4-methoxybenzamide, from its synthesis to its predicted properties and potential applications, thereby serving as a valuable resource for researchers looking to explore its utility.
Physicochemical and Structural Properties
While experimental data for 3-Bromo-4-methoxybenzamide is scarce, we can predict its key properties based on its constituent functional groups and analogous structures.
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. |
| Melting Point | Predicted to be significantly higher than its aldehyde precursor due to hydrogen bonding capabilities of the amide group. |
| pKa | The amide protons are weakly acidic, while the methoxy group has a slight activating effect on the aromatic ring. |
Structural Diagram:
Caption: Chemical structure of 3-Bromo-4-methoxybenzamide.
Synthesis and Manufacturing
A practical and efficient synthesis of 3-Bromo-4-methoxybenzamide can be envisioned starting from the commercially available 3-Bromo-4-methoxybenzaldehyde. The synthetic strategy involves a two-step process: the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Synthetic Workflow Diagram:
Caption: Proposed synthetic route to 3-Bromo-4-methoxybenzamide.
Part 1: Oxidation of 3-Bromo-4-methoxybenzaldehyde to 3-Bromo-4-methoxybenzoic Acid
The selective oxidation of an aromatic aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this step.
Protocol: Potassium Permanganate Oxidation
This classic method is robust and generally provides high yields.
-
Dissolution: Dissolve 3-Bromo-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent mixture such as acetone/water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~2 equivalents) in water to the aldehyde solution at room temperature. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Work-up: Once the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears completely.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the 3-Bromo-4-methoxybenzoic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Causality: The choice of potassium permanganate is based on its high oxidizing power and cost-effectiveness. The reaction proceeds via the formation of a manganate ester intermediate which is then hydrolyzed to the carboxylic acid. The basic conditions initially favor the reaction, while the final acidification is crucial for the precipitation of the less water-soluble carboxylic acid.[3][4]
Part 2: Amidation of 3-Bromo-4-methoxybenzoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective approach involves the formation of an acyl chloride intermediate.
Protocol: Acyl Chloride Formation and Ammonolysis
This two-step, one-pot procedure is highly efficient for the synthesis of primary amides.
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Acyl Chloride Formation: Suspend 3-Bromo-4-methoxybenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5-2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases and the solid carboxylic acid has completely dissolved. This indicates the formation of 3-Bromo-4-methoxybenzoyl chloride.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Ammonolysis: Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-Bromo-4-methoxybenzamide can be purified by recrystallization or column chromatography.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary because the direct reaction of a carboxylic acid with ammonia to form an amide is a slow and reversible process requiring high temperatures.[5][6] Thionyl chloride is a common and effective reagent for this transformation. The subsequent reaction of the acyl chloride with ammonia is a rapid and irreversible nucleophilic acyl substitution.
Spectroscopic and Analytical Characterization (Predicted)
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-4-methoxybenzamide.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons.
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Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.8-8.0 ppm). The proton ortho to the amide group will likely be the most downfield, followed by the proton ortho to the bromine atom, and the proton ortho to the methoxy group. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.
-
Amide Protons (-CONH₂): Two broad singlets in the region of δ 5.5-8.0 ppm, each integrating to one proton. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration due to hydrogen bonding and exchange with trace amounts of water.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most upfield, while the carbon attached to the bromine and the ipso-carbon of the amide group will be downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the amide functional group.
-
N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[7][8]
-
C=O Stretching (Amide I band): A strong absorption band typically around 1650-1680 cm⁻¹.[9]
-
N-H Bending (Amide II band): A band in the region of 1590-1650 cm⁻¹.
-
C-O Stretching: A characteristic absorption for the aryl-alkyl ether around 1250 cm⁻¹.
-
C-Br Stretching: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z 230 and 232 in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a benzoyl cation, followed by the loss of carbon monoxide (-CO).[10][11]
Potential Applications in Drug Discovery and Development
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities.[1][2] The unique substitution pattern of 3-Bromo-4-methoxybenzamide suggests several potential avenues for its application in drug discovery.
Application Workflow Diagram:
Caption: Workflow for exploring the therapeutic potential of 3-Bromo-4-methoxybenzamide.
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and presence of key functional groups make this compound an interesting fragment for FBDD campaigns. The bromine atom serves as a vector for growing the fragment into more potent and selective ligands.
-
Oncology: Many substituted benzamides have been investigated as anticancer agents. For instance, they can act as inhibitors of histone deacetylases (HDACs) or other key enzymes in cancer signaling pathways. The specific substitution pattern of 3-Bromo-4-methoxybenzamide could be explored for its potential to inhibit cancer cell proliferation.
-
Neuroscience: The benzamide class of compounds includes several antipsychotic and antiemetic drugs that act as dopamine receptor antagonists.[1] Modifications of the 3-Bromo-4-methoxybenzamide core could lead to novel central nervous system (CNS) active agents.
-
Antimicrobial Agents: Substituted benzamides have also shown promise as antibacterial and antifungal agents.[12] The unique electronic and steric properties of this compound could be leveraged to develop new anti-infective therapies.
Safety and Handling
-
General Hazards: Aromatic brominated compounds and amides can be irritants to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-methoxybenzamide (CAS 200956-55-4) represents a chemical entity with untapped potential. While direct experimental data is limited, this in-depth guide provides a robust framework for its synthesis, characterization, and exploration in various scientific disciplines, particularly in drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive scaffold for the development of novel molecules with potential therapeutic applications. Researchers and scientists are encouraged to use this guide as a foundational resource for their investigations into this promising compound.
References
-
PrepChem.com. (n.d.). Preparation of benzamide. Retrieved from [Link]
- van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2415-2419.
-
Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]
- Zellner, T., et al. (2005). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 71(12), 8437-8440.
-
Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.15: Formation of Amides. Retrieved from [Link]
- Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.
-
PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). One-pot synthesis of benzamide over a robust tandem catalyst based on center radially fibrous silica encapsulated TS-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0). Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- Google Patents. (2003). Process for the synthesis of a benzamide derivative.
-
MDPI. (2016). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
PubMed Central. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
ACS Publications. (2018). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H‐NMR spectrum of 3‐hydroxy‐4‐methoxy benzal acrolein. Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]
-
Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]
-
IntechOpen. (2019). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. Retrieved from [Link]
-
ACS Publications. (2014). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Retrieved from [Link]
-
Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? or we have to convert carboxylic acid into acyl chloride/ester and then add NH3?. Retrieved from [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Springer. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
Sources
- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
